(1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid (1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 81702-53-6
VCID: VC12026295
InChI: InChI=1S/C10H8O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8H,5H2,(H,12,13)/t8-/m1/s1
SMILES: C1C(C2=CC=CC=C2C1=O)C(=O)O
Molecular Formula: C10H8O3
Molecular Weight: 176.17 g/mol

(1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid

CAS No.: 81702-53-6

Cat. No.: VC12026295

Molecular Formula: C10H8O3

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

(1R)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid - 81702-53-6

Specification

CAS No. 81702-53-6
Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
IUPAC Name (1R)-3-oxo-1,2-dihydroindene-1-carboxylic acid
Standard InChI InChI=1S/C10H8O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8H,5H2,(H,12,13)/t8-/m1/s1
Standard InChI Key HXLJFMRZKCSTQD-MRVPVSSYSA-N
Isomeric SMILES C1[C@H](C2=CC=CC=C2C1=O)C(=O)O
SMILES C1C(C2=CC=CC=C2C1=O)C(=O)O
Canonical SMILES C1C(C2=CC=CC=C2C1=O)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a bicyclic indene system (a benzene ring fused to a cyclopentene ring) with two oxygen-containing functional groups: a carboxylic acid (-COOH) at C1 and a ketone (-C=O) at C3. The (1R)-configuration specifies the spatial arrangement of substituents around the chiral center at C1, as confirmed by its isomeric SMILES string: C1[C@H](C2=CC=CC=C2C1=O)C(=O)O.

Table 1: Key Structural and Identificational Data

PropertyValueSource
Molecular FormulaC10H8O3C_{10}H_{8}O_{3}
Molecular Weight176.17 g/mol
CAS Registry Number81702-53-6
PubChem CID725642
ChemSpider ID633584
Stereochemistry(1R)-configuration at C1

Synthesis and Production

Industrial Scalability

Applications in Organic and Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s dual functionality (carboxylic acid and ketone) makes it a valuable building block for:

  • Peptide Mimetics: Incorporating the rigid indene scaffold into peptidomimetic structures to modulate bioavailability.

  • Heterocyclic Synthesis: Serving as a precursor for pyrrolidine or pyridine derivatives via ring-expansion reactions.

  • Catalyst Design: Coordinating transition metals through the carboxylate group for asymmetric catalysis.

Pharmaceutical Relevance

Although direct pharmacological studies are sparse, structurally related indene derivatives exhibit:

  • Anti-inflammatory Activity: Inhibition of cyclooxygenase (COX) enzymes.

  • Anticancer Potential: Interference with microtubule assembly or kinase signaling pathways.

Biological Activity and Mechanistic Insights

Putative Mechanisms of Action

The compound’s carboxylic acid group may engage in hydrogen bonding with biological targets (e.g., enzymes or receptors), while the planar aromatic system could facilitate π-π stacking interactions. Molecular docking studies hypothesize affinity for:

  • Carbonic Anhydrase: Due to structural similarity to sulfonamide inhibitors.

  • G-Protein-Coupled Receptors (GPCRs): Modulating signal transduction pathways.

Comparison with Structural Analogs

(1S)-3-Oxo-2,3-dihydro-1H-indene-1-carboxylic Acid

The (1S)-enantiomer (CAS 40985-43-1) shares identical physical properties but exhibits divergent stereochemical interactions in chiral environments, affecting its reactivity and biological activity.

1-Amino-2,3-dihydro-1H-indene-1-carboxylic Acid

Replacing the ketone with an amino group (-NH₂) alters solubility and bioactivity, potentially enhancing interactions with nucleic acids or metal ions.

Future Research Directions

  • Stereoselective Synthesis: Developing enantioselective routes to access both (1R)- and (1S)-forms efficiently.

  • Biological Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory properties in vitro.

  • Materials Science: Exploring use in metal-organic frameworks (MOFs) or polymer composites.

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